Furametpyr

Baseline sensitivity Nigrospora oryzae Rice brown leaf spot

Furametpyr is a racemic pyrazole-4-carboxamide SDHI fungicide (FRAC Code 7) distinguished by a unique benzofuran moiety at the amide nitrogen. With logP 2.36 and water solubility 225 mg/L, it serves as a critical intermediate-polarity reference in pyrazole-carboxamide environmental fate studies. Its high efficacy against Rhizoctonia solani contrasts with naturally low intrinsic activity against Nigrospora oryzae (EC50 10–100 ppm), making it essential for establishing baseline sensitivity data, monitoring SDHI resistance shifts, and validating enantioselective analytical methods in rice pathogen surveillance programs. Available as analytical standard or technical-grade material.

Molecular Formula C17H20ClN3O2
Molecular Weight 333.8 g/mol
CAS No. 123572-88-3
Cat. No. B1674270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurametpyr
CAS123572-88-3
Synonymsfurametpyr
N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)5-chloro-1,3-dimethylpyrazole-4-carboxamide, Limbe
Molecular FormulaC17H20ClN3O2
Molecular Weight333.8 g/mol
Structural Identifiers
SMILESCC1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C
InChIInChI=1S/C17H20ClN3O2/c1-9-13(15(18)21(5)20-9)16(22)19-12-8-6-7-11-14(12)10(2)23-17(11,3)4/h6-8,10H,1-5H3,(H,19,22)
InChIKeyNRTLIYOWLVMQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Furametpyr (CAS 123572-88-3): Technical Profile and Role in SDHI Fungicide Programs


Furametpyr (CAS 123572-88-3) is a pyrazole-4-carboxamide fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, specifically classified under FRAC Code 7 [1]. It is a chiral molecule, commercially available as a racemic mixture [2], and functions by inhibiting mitochondrial complex II, thereby disrupting fungal respiration [3]. First introduced by Sumitomo Chemical in 1996 [4], its primary agricultural application is the control of sheath blight (Rhizoctonia solani) in rice, typically applied as granules at 45–60 g a.i./ha [5].

Why Generic Substitution of Furametpyr in Rice Disease Programs Is Not Advisable


Despite all SDHI fungicides sharing a common molecular target, their practical performance, regulatory status, and pathogen spectrum can differ substantially. Furametpyr's unique structural feature—a benzofuran moiety attached to the amide nitrogen [1]—imparts distinct physicochemical properties that influence its environmental fate, systemicity, and bioactivity [2]. Additionally, baseline sensitivity data indicate that not all SDHIs exhibit equal intrinsic activity against key rice pathogens; for example, while highly effective against Rhizoctonia solani, furametpyr shows naturally low intrinsic activity against Nigrospora oryzae, a finding that underscores the need for targeted selection [3]. Furthermore, its registration status and availability differ significantly from more modern, broad-spectrum SDHIs, making it a specialized tool rather than a generic option [4].

Furametpyr: Quantified Differentiators from Key SDHI Comparators


Intrinsic Activity Spectrum: Low Sensitivity Against Nigrospora oryzae Highlights Specialized Target Range

In a direct comparative study, furametpyr exhibited an EC50 value of 10–100 ppm against Nigrospora oryzae (rice brown leaf spot pathogen), whereas the QoI fungicide azoxystrobin showed an EC50 of <1 ppm under the same conditions, indicating that furametpyr is not intrinsically effective against this pathogen [1]. This is contrasted by its high efficacy against Rhizoctonia solani, where a 125 ppm spray provided 90.7–100% disease suppression [1]. This highlights a specific, narrow-spectrum advantage for targeting Rhizoctonia but not Nigrospora.

Baseline sensitivity Nigrospora oryzae Rice brown leaf spot

Physicochemical Profile: Moderate Lipophilicity (logP 2.36) Distinguishes Environmental Mobility

Furametpyr has a measured octanol-water partition coefficient (logP) of 2.36 at 25°C [1]. This value positions it in a moderate lipophilicity range, which is lower than some modern pyrazole-carboxamide SDHIs like fluxapyroxad (logP ~3.0-3.5) but higher than older, more hydrophilic molecules like carboxin (logP ~1.0) [2]. The logP value directly influences the compound's systemicity and distribution in plant tissues and its potential for leaching in soil.

LogP Systemicity Environmental fate

Aqueous Solubility: 225 mg/L at 25°C Enables Effective Paddy Water Dispersion

Furametpyr has a water solubility of 225 mg/L at 25°C [1]. This is significantly higher than many other SDHI fungicides, such as thifluzamide (4.2 mg/L at 20°C) [2] or fluxapyroxad (3.7 mg/L at 20°C) [3], but lower than boscalid (4.6 mg/L at 20°C) . This higher water solubility facilitates its use as a granular formulation in flooded rice paddies, where it can dissolve and distribute effectively in the aqueous environment to reach the target pathogen.

Water solubility Formulation Rice paddy application

Regulatory Status: Non-Approved in EU, Focused Use in Asia

Furametpyr is not approved for use under EU Regulation 1107/2009 and is not listed in the EU pesticide database [1]. In contrast, newer SDHI fungicides like fluxapyroxad and penflufen are approved in the EU. This regulatory difference dictates that furametpyr is primarily a candidate for research or for use in specific Asian markets where it remains registered for rice sheath blight control, rather than a global commodity.

Regulatory compliance Market availability SDHI fungicide

Cross-Resistance Class: Grouped Under FRAC Code 7 with All SDHIs

Furametpyr is explicitly listed by the Fungicide Resistance Action Committee (FRAC) as a member of the SDHI group, all of which are classified under FRAC Code 7 [1]. FRAC states that these fungicides are 'in general cross-resistant' [1]. This means that furametpyr should not be rotated with other SDHIs as a resistance management strategy; its use must be alternated with fungicides from different FRAC groups.

Resistance management FRAC Code 7 SDHI cross-resistance

Application Timing: Curative and Protectant Activity with 2-Day Granular Onset

Furametpyr demonstrates both preventative and curative activity against basidiomycete fungi, with activity observed within two days of granular application in paddy fields [1]. This dual mode of action allows for flexible application timing, from pre-inoculation to early post-infection, providing an advantage over purely protectant fungicides.

Curative activity Granular formulation Application timing

Optimal Application Scenarios for Furametpyr in Research and Agriculture


1. Research Tool for SDHI Baseline Sensitivity and Resistance Studies

Furametpyr's specific intrinsic activity profile, particularly its low baseline sensitivity against Nigrospora oryzae (EC50 10–100 ppm) compared to its high efficacy against Rhizoctonia solani, makes it a valuable reference compound for characterizing SDHI sensitivity in rice pathogen populations [1]. Researchers can use it to establish baseline sensitivity data for new isolates and to monitor shifts in susceptibility over time, especially in regions where furametpyr has not been extensively used.

2. Agricultural Use in Rice Paddies for Targeted Sheath Blight Control

Furametpyr's granular formulation (typically 1.5%) is applied directly to the paddy water at a rate of 45–60 g a.i./ha, where its water solubility of 225 mg/L ensures rapid dispersion and uptake [2][3]. Its curative and protectant properties, with activity evident within two days, make it suitable for integrated management of Rhizoctonia solani in regions where the product is registered [2].

3. Comparative Physicochemical Analysis in Environmental Fate Studies

With a logP of 2.36 and water solubility of 225 mg/L, furametpyr serves as an intermediate comparator for studies investigating the environmental partitioning and mobility of pyrazole-carboxamide fungicides in rice paddy ecosystems [3][4]. Its distinct profile, compared to more lipophilic (e.g., fluxapyroxad) or more hydrophilic (e.g., carboxin) SDHIs, can help elucidate structure-activity relationships for environmental persistence and plant uptake [3][4].

4. Reference Standard for Chiral Pesticide Residue Analysis

Furametpyr is a racemic mixture of (R)- and (S)-enantiomers [5]. This chiral nature, combined with its established use in rice, positions it as a relevant reference standard for developing and validating enantioselective analytical methods in environmental and food safety monitoring programs, as demonstrated in recent studies [6].

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